4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid
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Overview
Description
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is a synthetic organic compound with the molecular formula C12H16N2O6S and a molecular weight of 316.33 g/mol . It is also known by its IUPAC name, N2-[(4-methoxyphenyl)sulfonyl]glutamine . This compound is characterized by the presence of a carbamoyl group, a methoxybenzenesulfonamido group, and a butanoic acid backbone.
Preparation Methods
The synthesis of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxybenzenesulfonamide Intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with Glutamine Derivative: The sulfonamide intermediate is then coupled with a glutamine derivative under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can be compared with other similar compounds, such as:
N2-[(4-methoxyphenyl)sulfonyl]glutamine: This compound shares a similar structure but may have different functional groups or substituents.
Glutamine Derivatives: Various glutamine derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-2-[(4-methoxyphenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-20-8-2-4-9(5-3-8)21(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHJLQNUJNCDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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